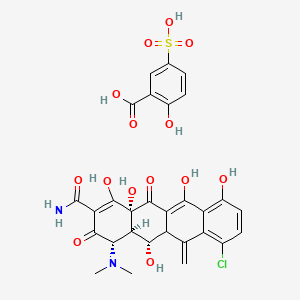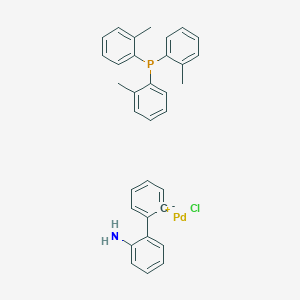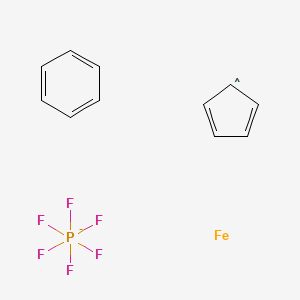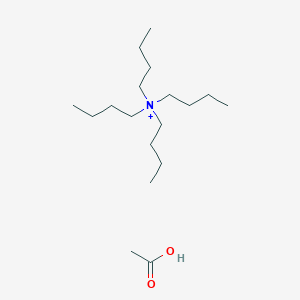
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a dioxane ring substituted with tert-butyl and methyl groups, which contribute to its stability and reactivity. Its stereochemistry, denoted by the (2R,6R) configuration, plays a crucial role in its interactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the dioxane ring.
Reaction Conditions:
Catalyst: Acidic conditions, often using sulfuric acid or p-toluenesulfonic acid.
Temperature: Typically conducted at elevated temperatures (around 60-80°C) to facilitate the cyclization process.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for precise control over reaction parameters, reducing the risk associated with handling hazardous reagents and improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like dichloromethane, ethanol, or water are used to dissolve reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and chiral intermediates.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and altering metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one: can be compared with other dioxane derivatives and chiral compounds:
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with significant antidepressant effects.
(R,S)-Ketamine: Known for its rapid antidepressant action but with different side effect profiles.
(2R,6R)-Hydroxynorketamine: Exhibits unique properties compared to its parent compound, ketamine, due to its lack of dissociative effects.
These comparisons highlight the unique structural and functional aspects of This compound , making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
SFWUTHYTQUXJTB-HTRCEHHLSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)O[C@@H](O1)C(C)(C)C |
Kanonische SMILES |
CC1CC(=O)OC(O1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)












